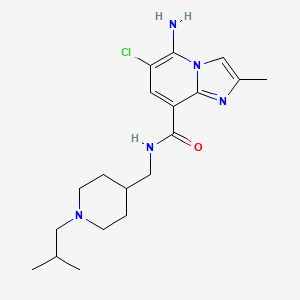![molecular formula C20H19N3O B1662425 2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole CAS No. 803712-67-6](/img/structure/B1662425.png)
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obatoclax, also known as GX15-070, is a synthetic indole bipyrrole derivative of bacterial prodiginines. It is an experimental drug primarily investigated for its potential in treating various types of cancer. Obatoclax functions as an inhibitor of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. By inhibiting these proteins, Obatoclax induces apoptosis in cancer cells, thereby preventing tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Obatoclax involves multiple steps, starting with the preparation of the indole core. The key steps include:
- Formation of the indole ring through Fischer indole synthesis.
- Introduction of the bipyrrole moiety via a condensation reaction.
- Final modifications to introduce functional groups that enhance its biological activity.
Industrial Production Methods: Industrial production of Obatoclax follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
- Use of high-purity starting materials.
- Control of reaction temperature and time.
- Efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Obatoclax undergoes several types of chemical reactions, including:
Oxidation: Obatoclax can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the bipyrrole moiety.
Substitution: Substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Obatoclax, each with distinct biological activities.
Scientific Research Applications
Obatoclax has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of Bcl-2 family proteins.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers such as leukemia, lymphoma, and myelofibrosis
Industry: Utilized in drug discovery and development processes to identify new anticancer agents.
Mechanism of Action
Obatoclax exerts its effects by binding to and inhibiting the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. This inhibition disrupts the interaction between these proteins and pro-apoptotic proteins, leading to the activation of the apoptotic pathway. The induction of apoptosis results in the death of cancer cells and the prevention of tumor growth .
Comparison with Similar Compounds
Navitoclax: Primarily inhibits Bcl-2 and Bcl-xL.
Venetoclax: Selectively inhibits Bcl-2.
Prodigiosin: Another indole bipyrrole derivative with anticancer properties.
Properties
Key on ui mechanism of action |
Obatoclax binds anti-apoptotic Bcl-2 proteins and interferes with their ability to interact with pro-apoptotic proteins. |
|---|---|
CAS No. |
803712-67-6 |
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2Z)-2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole |
InChI |
InChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3/b18-17-,19-10? |
InChI Key |
CVCLJVVBHYOXDC-OBPOFPIRSA-N |
SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C |
Isomeric SMILES |
CC1=CC(=C(N1)C=C2C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C |
Appearance |
Off-white solid |
Pictograms |
Acute Toxic; Irritant |
Purity |
≥98% |
Synonyms |
2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole GX 15-070 GX-15-070 GX015-070 GX15-070 obatoclax |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)





![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)




![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)

